Cas no 15451-40-8 (4-cyclopropylbutan-2-ol)

4-Cyclopropylbutan-2-ol is a chiral secondary alcohol featuring a cyclopropyl substituent, which imparts unique steric and electronic properties to the molecule. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex cyclic and heterocyclic compounds. The cyclopropyl group enhances rigidity and can influence reactivity in selective transformations, such as asymmetric reductions or ring-opening reactions. This compound is also of interest in pharmaceutical and agrochemical research, where its scaffold may contribute to bioactive molecule design. High purity grades are available to ensure reproducibility in synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
4-cyclopropylbutan-2-ol structure
4-cyclopropylbutan-2-ol structure
商品名:4-cyclopropylbutan-2-ol
CAS番号:15451-40-8
MF:C7H14O
メガワット:114.185462474823
CID:6169720
PubChem ID:54240720

4-cyclopropylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-cyclopropylbutan-2-ol
    • AKOS013838349
    • 15451-40-8
    • SCHEMBL5470743
    • EN300-1244813
    • インチ: 1S/C7H14O/c1-6(8)2-3-7-4-5-7/h6-8H,2-5H2,1H3
    • InChIKey: WRDVFDUREQOBJX-UHFFFAOYSA-N
    • ほほえんだ: OC(C)CCC1CC1

計算された属性

  • せいみつぶんしりょう: 114.104465066g/mol
  • どういたいしつりょう: 114.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 66.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-cyclopropylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1244813-10.0g
4-cyclopropylbutan-2-ol
15451-40-8
10g
$4360.0 2023-06-08
Enamine
EN300-1244813-1.0g
4-cyclopropylbutan-2-ol
15451-40-8
1g
$1014.0 2023-06-08
Enamine
EN300-1244813-500mg
4-cyclopropylbutan-2-ol
15451-40-8
500mg
$535.0 2023-10-02
Enamine
EN300-1244813-50mg
4-cyclopropylbutan-2-ol
15451-40-8
50mg
$468.0 2023-10-02
Enamine
EN300-1244813-5000mg
4-cyclopropylbutan-2-ol
15451-40-8
5000mg
$1614.0 2023-10-02
Enamine
EN300-1244813-0.1g
4-cyclopropylbutan-2-ol
15451-40-8
0.1g
$892.0 2023-06-08
Enamine
EN300-1244813-0.05g
4-cyclopropylbutan-2-ol
15451-40-8
0.05g
$851.0 2023-06-08
Enamine
EN300-1244813-0.25g
4-cyclopropylbutan-2-ol
15451-40-8
0.25g
$933.0 2023-06-08
Enamine
EN300-1244813-5.0g
4-cyclopropylbutan-2-ol
15451-40-8
5g
$2940.0 2023-06-08
Enamine
EN300-1244813-1000mg
4-cyclopropylbutan-2-ol
15451-40-8
1000mg
$557.0 2023-10-02

4-cyclopropylbutan-2-ol 関連文献

4-cyclopropylbutan-2-olに関する追加情報

Exploring the Properties and Applications of 4-Cyclopropylbutan-2-ol (CAS No. 15451-40-8)

4-Cyclopropylbutan-2-ol (CAS No. 15451-40-8) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceuticals, and fragrance development. This secondary alcohol, characterized by its cyclopropyl substituent, exhibits unique structural features that make it valuable for various industrial and research applications. In recent years, the demand for specialized intermediates like 4-cyclopropylbutan-2-ol has surged, driven by advancements in drug discovery and sustainable chemistry.

One of the most intriguing aspects of 4-cyclopropylbutan-2-ol is its role as a building block in organic synthesis. The cyclopropyl group introduces steric and electronic effects that can influence the reactivity of the molecule, making it a preferred choice for constructing complex architectures. Researchers often explore its potential in asymmetric synthesis, where the chiral center at the second carbon atom opens doors to enantioselective transformations. This aligns with the growing trend of green chemistry, as scientists seek eco-friendly pathways to high-value compounds.

In the pharmaceutical industry, 4-cyclopropylbutan-2-ol has been investigated as a precursor for bioactive molecules. Its structure shares similarities with fragments found in natural products and therapeutic agents, sparking interest in its derivatization. For instance, modifications of the hydroxyl group can lead to esters or ethers with potential pharmacological activity. This ties into the broader search for novel drug candidates, a topic frequently queried in scientific databases and AI-driven research platforms.

The fragrance and flavor industry also benefits from 4-cyclopropylbutan-2-ol. Its balanced hydrophobicity and moderate volatility make it suitable for designing aromatic compounds with long-lasting profiles. Consumers increasingly favor sustainable fragrances, and this compound’s synthetic accessibility positions it as a candidate for meeting such demands. Online searches for “green alternatives to traditional perfumes” reflect this shift, highlighting the need for innovative ingredients like 4-cyclopropylbutan-2-ol.

From a technical perspective, the physical properties of 4-cyclopropylbutan-2-ol—such as its boiling point, solubility, and stability—are critical for its handling and application. Analytical techniques like GC-MS and NMR spectroscopy are commonly employed to characterize its purity and structure, addressing another frequent query among chemists: “How to analyze cyclopropyl-containing alcohols?”. These methods ensure the compound meets the stringent standards required for high-end applications.

Looking ahead, the potential of 4-cyclopropylbutan-2-ol extends to emerging fields like material science. Its incorporation into polymers or coatings could impart desirable properties such as rigidity or thermal resistance, topics gaining traction in nanotechnology forums. As industries prioritize multifunctional materials, the adaptability of this compound positions it as a promising candidate for future innovations.

In summary, 4-cyclopropylbutan-2-ol (CAS No. 15451-40-8) exemplifies the intersection of fundamental chemistry and applied science. Its relevance to drug development, sustainable manufacturing, and fragrance design underscores its importance in contemporary research. For professionals seeking specialty chemicals or exploring structure-activity relationships, this compound offers a compelling case study in molecular versatility.

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